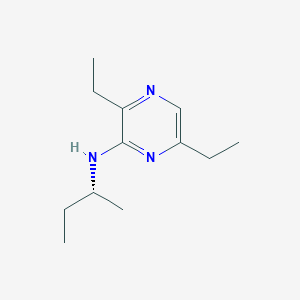
(S)-2-(tert-Butylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(tert-Butylamino)propanoic acid is an organic compound that features a tert-butylamino group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butylamino)propanoic acid typically involves the reaction of tert-butylamine with a suitable precursor, such as a halogenated propanoic acid derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, tert-butylamine can react with 2-bromo-propanoic acid in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butyl groups into various organic compounds in a more sustainable and efficient manner compared to traditional batch processes .
化学反応の分析
Types of Reactions
(S)-2-(tert-Butylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tert-butylamino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
科学的研究の応用
(S)-2-(tert-Butylamino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties
作用機序
The mechanism of action of (S)-2-(tert-Butylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to (S)-2-(tert-Butylamino)propanoic acid include other amino acids with tert-butyl groups, such as tert-butylglycine and tert-butylalanine. These compounds share structural similarities but differ in their specific functional groups and properties.
Uniqueness
This compound is unique due to its specific combination of a tert-butylamino group and a propanoic acid backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
(2S)-2-(tert-butylamino)propanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(6(9)10)8-7(2,3)4/h5,8H,1-4H3,(H,9,10)/t5-/m0/s1 |
InChIキー |
MRTPISKDZDHEQI-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(C)(C)C |
正規SMILES |
CC(C(=O)O)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


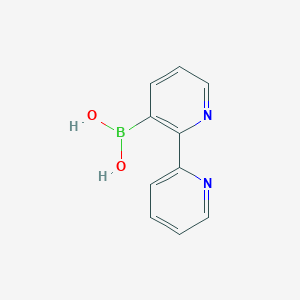
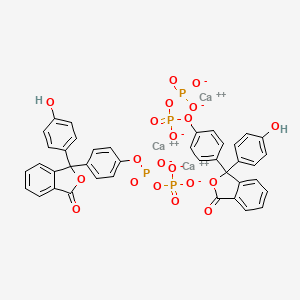
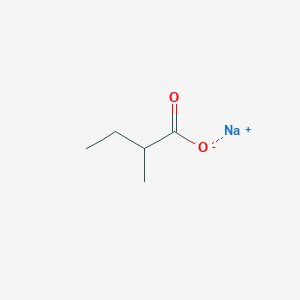
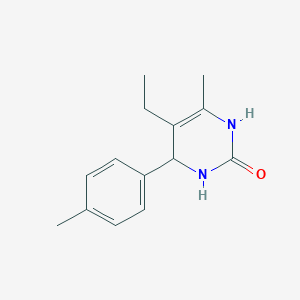
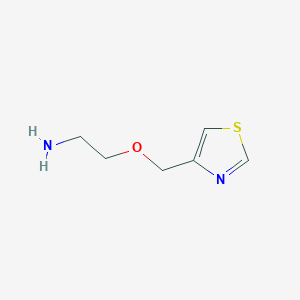


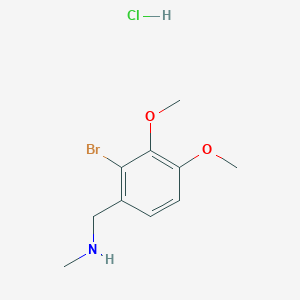
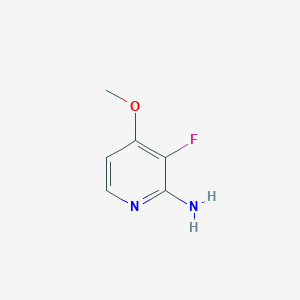
![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
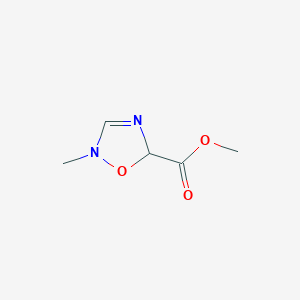
![5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)

